molecular formula C18H18N2O3 B3428044 L-Tryptophan, 5-(phenylmethoxy)- CAS No. 113626-30-5

L-Tryptophan, 5-(phenylmethoxy)-

Cat. No.: B3428044
CAS No.: 113626-30-5
M. Wt: 310.3 g/mol
InChI Key: DFGNDJBYANKHIO-INIZCTEOSA-N
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Description

L-Tryptophan, 5-(phenylmethoxy)- is a derivative of the essential amino acid L-tryptophan. This compound is characterized by the presence of a phenylmethoxy group attached to the tryptophan molecule. L-tryptophan itself is known for its role in the biosynthesis of serotonin, melatonin, and niacin. The modification with a phenylmethoxy group can potentially alter its chemical properties and biological activities, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tryptophan, 5-(phenylmethoxy)- typically involves the introduction of the phenylmethoxy group to the tryptophan molecule. This can be achieved through various organic synthesis techniques, including:

    Esterification: The hydroxyl group of tryptophan can be esterified with phenylmethanol under acidic conditions to form the phenylmethoxy derivative.

    Hydroxylation and Methylation: Another approach involves the hydroxylation of the tryptophan molecule followed by methylation using phenylmethanol and appropriate catalysts.

Industrial Production Methods

Industrial production of L-Tryptophan, 5-(phenylmethoxy)- can be achieved through microbial fermentation processes. Engineered strains of Escherichia coli or Corynebacterium glutamicum can be used to produce L-tryptophan, which is then chemically modified to introduce the phenylmethoxy group. This method is preferred for its cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

L-Tryptophan, 5-(phenylmethoxy)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon or specific enzymes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinonoid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

L-Tryptophan, 5-(phenylmethoxy)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Tryptophan, 5-(phenylmethoxy)- involves its interaction with various molecular targets and pathways. It is known to influence serotonin and melatonin biosynthesis, which are crucial for mood regulation and sleep. Additionally, it may interact with enzymes such as tryptophan hydroxylase and hydroxyindole O-methyltransferase, affecting the production of other bioactive compounds .

Comparison with Similar Compounds

L-Tryptophan, 5-(phenylmethoxy)- can be compared with other tryptophan derivatives such as:

The uniqueness of L-Tryptophan, 5-(phenylmethoxy)- lies in its specific modification, which can result in unique biological activities and chemical properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2S)-2-amino-3-(5-phenylmethoxy-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c19-16(18(21)22)8-13-10-20-17-7-6-14(9-15(13)17)23-11-12-4-2-1-3-5-12/h1-7,9-10,16,20H,8,11,19H2,(H,21,22)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGNDJBYANKHIO-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3C[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113626-30-5, 1956-25-8
Record name 5-(Phenylmethoxy)-L-tryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113626-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-benzyloxytryptophan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.181
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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